A Comprehensive Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
A Comprehensive Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
CAS Number: 888494-24-4
This technical guide provides an in-depth overview of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a chiral non-natural amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical properties, and its potential applications as a sophisticated building block in medicinal chemistry.
Introduction: The Significance of Chiral N-Substituted Amino Acid Derivatives
In the landscape of modern drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral amino acids and their derivatives are paramount in this pursuit, serving as versatile scaffolds for the synthesis of pharmaceuticals.[][2] Non-natural amino acids, in particular, offer a significant advantage by providing novel side chains and backbone conformations, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[3]
Tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate belongs to the class of N-substituted glycine derivatives. The N-benzyl group can participate in crucial cation-π interactions with biological targets, while the tert-butyl ester provides a protecting group that can be selectively removed under acidic conditions. The chiral (R)-2-chloropropyl moiety introduces a key stereocenter and a reactive handle for further chemical elaboration, making this compound a valuable intermediate for the synthesis of complex chiral molecules, including peptidomimetics and other bioactive compounds.[4][5]
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
| Property | Value | Source(s) |
| CAS Number | 888494-24-4 | [7][8][11] |
| Molecular Formula | C₁₆H₂₄ClNO₂ | [7][8] |
| Molecular Weight | 297.83 g/mol | [7][11] |
| Appearance | Light yellow to yellow liquid | [7][10] |
| Predicted Boiling Point | 338.8 ± 27.0 °C | [9] |
| Predicted Density | 1.075 ± 0.06 g/cm³ | [7][10] |
| Storage Conditions | Store at 2-8°C for long term (months) | [9] |
Spectroscopic Characterization:
For a molecule of this nature, a full suite of spectroscopic techniques would be employed to confirm its identity and purity. While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted. Chemical suppliers like BLDpharm and Moldb indicate the availability of NMR, HPLC, and LC-MS data upon request.[8][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the chloropropyl group (including a methine and a methyl group, both likely showing complex splitting patterns due to the chiral center), the methylene protons of the glycinate backbone, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic carbon, the carbons of the chloropropyl group (one bearing the chlorine atom), the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the glycine backbone.
-
Mass Spectrometry (MS): Mass spectral analysis would be expected to show the molecular ion peak [M]+ or, more likely, the protonated molecule [M+H]+ in techniques like electrospray ionization (ESI), confirming the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹), C-H stretches of the alkyl and aromatic groups, and the C-Cl stretch.
Synthesis Methodology: A Proposed Synthetic Pathway
A specific, peer-reviewed synthesis protocol for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate is not prominently available in the scientific literature. However, a chemically sound and logical synthetic route can be proposed based on established organic chemistry principles, specifically the N-alkylation of a secondary amine.[13][14] The likely precursor for this synthesis is tert-butyl N-benzylglycinate.
The proposed synthesis involves a two-step process: first, the preparation of the precursor, tert-butyl N-benzylglycinate, followed by its stereospecific alkylation.
3.1. Step 1: Synthesis of tert-Butyl N-benzylglycinate
The synthesis of the precursor can be achieved through the N-alkylation of glycine tert-butyl ester with benzyl chloride.[15] Glycine tert-butyl ester itself can be prepared from glycine through various methods, including esterification with tert-butanol or its equivalents.[16][17]
Experimental Protocol: Synthesis of tert-Butyl N-benzylglycinate
-
Materials:
-
Glycine tert-butyl ester hydrochloride (1.0 equiv)
-
Benzyl chloride (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous ethanol
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask, add glycine tert-butyl ester hydrochloride and anhydrous ethanol.
-
Add triethylamine to the mixture and stir at room temperature for 1 hour to liberate the free amine.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add benzyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl N-benzylglycinate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid liberated from the glycine tert-butyl ester hydrochloride starting material and the HCl generated during the N-alkylation reaction, driving the equilibrium towards the product.[15]
-
Stepwise Addition and Temperature Control: The slow, dropwise addition of benzyl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of the double-benzylated side product.
-
Monitoring by TLC: TLC is a crucial technique for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
3.2. Step 2: Synthesis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
The final step involves the stereospecific alkylation of the secondary amine, tert-butyl N-benzylglycinate, with a suitable chiral electrophile. A logical choice would be (R)-1,2-dichloropropane or a related chiral equivalent where one halogen is a better leaving group than the other (e.g., (R)-1-bromo-2-chloropropane). The reaction would proceed via an SN2 mechanism, leading to the desired stereochemistry at the newly formed stereocenter.
Experimental Protocol: Synthesis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
-
Materials:
-
tert-Butyl N-benzylglycinate (1.0 equiv)
-
(R)-1,2-Dichloropropane (or a more reactive equivalent) (1.2 equiv)
-
A non-nucleophilic base (e.g., potassium carbonate or sodium hydride) (1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-benzylglycinate in anhydrous DMF.
-
Add the base portion-wise to the solution at room temperature and stir for 30 minutes.
-
Slowly add (R)-1,2-dichloropropane to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the careful addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate.
-
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: A non-nucleophilic base is used to deprotonate the secondary amine without competing in the alkylation reaction. A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base while leaving the anion (the deprotonated amine) highly reactive.
-
Inert Atmosphere: An inert atmosphere is crucial, especially if a reactive base like sodium hydride is used, to prevent quenching by atmospheric moisture.
-
Heating: Heating is often necessary to promote the alkylation of the secondary amine, which is generally less reactive than a primary amine due to steric hindrance.[18]
-
Purification: Column chromatography is essential for separating the desired product from any unreacted starting materials, over-alkylated products, and other impurities.
Applications in Research and Drug Development
Tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its utility stems from the unique combination of functional groups and its defined stereochemistry.
-
Peptidomimetic Synthesis: The N-substituted glycine core is a key feature of peptoids, a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability compared to natural peptides.[5] This compound can be used as a starting point for the synthesis of novel peptoid structures, where the 2-chloropropyl group can be further functionalized to introduce diverse side chains.
-
Synthesis of Chiral Heterocycles: The reactive chloro group can serve as a handle for intramolecular cyclization reactions, leading to the formation of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.
-
Asymmetric Synthesis: As an enantiomerically pure compound, it can be incorporated into larger molecules to impart chirality, which is often a critical determinant of biological activity.[][2] The synthesis of complex drug candidates often relies on the availability of such chiral intermediates.
-
Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify novel binders to biological targets. The structural information gained from these studies can guide the development of more potent and selective drug candidates.
Conclusion
Tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate (CAS: 888494-24-4) is a specialized chiral building block with significant potential for the synthesis of complex and stereochemically defined molecules for pharmaceutical and research applications. While detailed literature on its synthesis and properties is sparse, a robust synthetic route can be proposed based on established chemical principles. Its unique structural features make it a valuable tool for medicinal chemists seeking to create novel therapeutics with improved pharmacological profiles.
References
-
Garland, S. L. (2012). Unusual Amino Acids in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(10), 787-788. [Link]
-
Schoemaker, H. E., Boesten, W. H. J., Kaptein, B., Roos, E. C., & Broxterman, Q. B. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA International Journal for Chemistry, 51(6), 308-310. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Pharmaceutical Potential with Chiral Amino Acid Derivatives. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
-
MDPI Open Access Information and Policy. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. [Link]
-
Jadhav, S. B., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30015–30028. [Link]
-
Jadhav, S. B., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ResearchGate. [Link]
-
Jadhav, S. B., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Cambridge Bioscience. (n.d.). tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. Cambridge Bioscience. [Link]
- Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
-
Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Organic Syntheses. [Link]
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry. [Link]
-
MCE. (n.d.). tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. MCE. [Link]
-
AdooQ BioScience. (n.d.). tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. AdooQ BioScience. [Link]
-
Chemistry with Caroline. (2022, April 5). Alkylation of Amines. YouTube. [Link]
-
PubChem. (n.d.). Glycine tert-butyl ester hydrochloride. PubChem. [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Reactivi. (n.d.). Product Data Sheet. Reactivi. [Link]
-
Cambridge Bioscience. (n.d.). tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate - 100 mg. Cambridge Bioscience. [Link]
-
PubChem. (n.d.). Glycine tert-butyl ester. PubChem. [Link]
-
PubChem. (n.d.). Benzyl glycinate. PubChem. [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient method for the preparation of tert-butyl esters from benzyl cyanide and tert-butyl hydroperoxide under the metal free condition. RSC Advances. [Link]
- Google Patents. (n.d.). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.
Sources
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 888494-24-4 | tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate - Moldb [moldb.com]
- 9. tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate,888494-24-4-Amadis Chemical [amadischem.com]
- 10. tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 11. tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate - MedChem Express [bioscience.co.uk]
- 12. 888494-24-4|tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate|BLD Pharm [bldpharm.com]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
